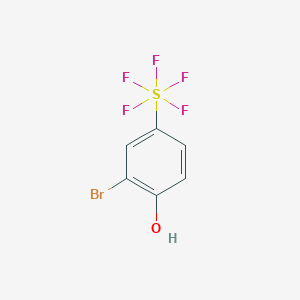

2-Bromo-4-(pentafluorothio)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-(pentafluorothio)phenol is a chemical compound that belongs to the class of organosulfur compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(pentafluorothio)phenol typically involves the reaction of 3-bromo-4-hydroxyphenol with sulfur pentafluoride. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-(pentafluorothio)phenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different sulfur-containing products.

Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.

Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenylsulfur compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Bromo-4-(pentafluorothio)phenol is characterized by the presence of a bromine atom and a pentafluorothio group attached to a phenolic ring. This unique structure imparts distinct chemical properties that enhance its reactivity and utility in different applications.

- Molecular Formula : C6H2BrF5OS

- Molecular Weight : Approximately 290.04 g/mol

- Physical State : Typically appears as a white crystalline solid.

Pharmaceutical Applications

The compound plays a crucial role as an intermediate in the synthesis of various pharmaceutical agents. Its unique properties make it suitable for developing drugs with enhanced efficacy and safety profiles.

Synthesis of Antimicrobial Agents

This compound has been investigated for its potential in synthesizing antimicrobial compounds. Its fluorinated structure enhances the biological activity against various pathogens, making it a candidate for developing new antibiotics or antifungal agents.

Drug Development

Research indicates that this compound can be utilized in the synthesis of novel drug candidates targeting specific biological pathways. Its unique substituents allow for modifications that can lead to improved pharmacokinetic properties.

Agrochemical Applications

In agriculture, this compound has been studied for its herbicidal and fungicidal properties. The fluorinated groups contribute to its stability and effectiveness as a pesticide.

Herbicide Development

The compound's ability to inhibit weed growth has been documented, showing promise as an effective herbicide. Its mechanism involves disrupting metabolic pathways in target plants, leading to their demise while being less harmful to crops.

Fungicidal Activity

Studies have demonstrated that this compound exhibits broad-spectrum fungicidal activity, making it valuable in protecting crops from fungal diseases. This application is particularly relevant in integrated pest management strategies.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound were tested against common crop pathogens. The results showed a marked reduction in disease incidence compared to untreated controls, highlighting its effectiveness as a fungicide.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-(pentafluorothio)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues in proteins, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses to oxidative stress.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-4-hydroxyphenylsulfur trifluoride

- 3-Bromo-4-hydroxyphenylsulfur tetrafluoride

- 3-Bromo-4-hydroxyphenylsulfur hexafluoride

Uniqueness

2-Bromo-4-(pentafluorothio)phenol is unique due to its specific combination of bromine, hydroxyl, and sulfur pentafluoride groups. This unique structure imparts distinct reactivity and properties compared to other similar compounds. Its high reactivity and potential for diverse applications make it a valuable compound in scientific research and industrial processes.

Actividad Biológica

2-Bromo-4-(pentafluorothio)phenol is a fluorinated phenolic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.

This compound (CAS No. 1426290-12-1) features a bromine atom and a pentafluorothio group attached to a phenolic ring. The presence of these electronegative substituents significantly influences its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been suggested that fluorinated phenolic compounds can inhibit enzymes involved in metabolic pathways. For example, the interaction with cytochrome P450 enzymes could lead to altered drug metabolism, impacting pharmacokinetics and toxicity profiles.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis .

- Cell Membrane Interaction : The lipophilicity of fluorinated compounds can enhance their ability to integrate into cell membranes, potentially disrupting membrane integrity and function .

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that the compound can induce cell death through apoptosis in human cancer cells, with IC50 values indicating its potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MV4-11 (Leukemia) | 0.32 |

| DLD-1 (Colon Cancer) | 4.05 |

| MCF-7 (Breast Cancer) | 5.59 |

These values suggest that the compound is particularly effective against leukemia cells compared to other cancer types, highlighting its potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies also suggest that this compound may possess antimicrobial properties. Its structural features allow it to interact with microbial membranes, potentially leading to increased permeability and cell lysis.

Case Studies

- Study on Anticancer Activity : A study investigated the effects of various fluorinated phenolic compounds on cancer cell lines, revealing that this compound exhibited significant cytotoxicity against MV4-11 cells with an IC50 value of 0.32 µM. This study emphasizes the role of fluorination in enhancing biological activity .

- Mechanistic Insights : Another research effort focused on understanding the molecular mechanisms behind the anticancer activity of fluorinated compounds, including this compound. The findings indicated that these compounds could modulate gene expression related to apoptosis and cell cycle regulation, suggesting a multifaceted mechanism of action .

Propiedades

IUPAC Name |

2-bromo-4-(pentafluoro-λ6-sulfanyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF5OS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWCCOJAIASGTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.